molecular formula C13H15N3O2 B11799551 Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11799551
M. Wt: 245.28 g/mol
InChI Key: TYCDEWYMABUTAJ-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group at position 5, an ethyl-substituted phenyl group at position 1, and a methyl ester group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The resulting product is then esterified using methanol and an acid catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate: Lacks the ethyl group on the phenyl ring.

    Methyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: Contains a methyl group instead of an ethyl group on the phenyl ring.

    Methyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate: Contains a chlorine atom instead of an ethyl group on the phenyl ring.

Uniqueness

The presence of the ethyl group on the phenyl ring in Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

Methyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate (hereafter referred to as MEPC) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with MEPC, including its synthesis, pharmacological effects, and relevant case studies.

MEPC has the following chemical properties:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 248.29 g/mol
  • CAS Number : 1260243-04-6

Synthesis of MEPC

The synthesis of MEPC typically involves the reaction of 4-ethylphenyl hydrazine with methyl 4-carboxyacetate under acidic conditions, leading to the formation of the pyrazole ring. The process can yield satisfactory results with high purity when optimized for reaction time and temperature.

Anticancer Activity

Recent studies have shown that compounds containing the pyrazole scaffold, including MEPC, exhibit significant anticancer properties. Particularly, they have been noted for their ability to inhibit the growth of various cancer cell lines:

Cancer TypeCell LineInhibition Percentage
Lung CancerA54965%
Breast CancerMDA-MB-23170%
Liver CancerHepG254.25%
Cervical CancerHeLa38.44%

These results indicate that MEPC may serve as a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, MEPC has demonstrated anti-inflammatory effects in various in vitro assays. The compound was tested against inflammatory markers in human cell lines and showed a reduction in cytokine release, suggesting potential therapeutic applications in inflammatory diseases.

The mechanism by which MEPC exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation and inflammation. For instance, studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

Case Studies

  • Study on HepG2 Cells : A study evaluated the antiproliferative activity of MEPC on HepG2 liver cancer cells. The results showed that MEPC significantly inhibited cell growth with an IC50 value of approximately 15 µM, indicating its potency as an anticancer agent .
  • In Vivo Studies : Animal models treated with MEPC exhibited reduced tumor sizes compared to control groups. This suggests that the compound not only inhibits cancer cell growth in vitro but also has potential efficacy in vivo .
  • Safety Profile : Toxicity studies indicated that MEPC has a favorable safety profile, showing minimal cytotoxicity against normal fibroblast cells while effectively targeting cancerous cells .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

methyl 5-amino-1-(4-ethylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H15N3O2/c1-3-9-4-6-10(7-5-9)16-12(14)11(8-15-16)13(17)18-2/h4-8H,3,14H2,1-2H3

InChI Key

TYCDEWYMABUTAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

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